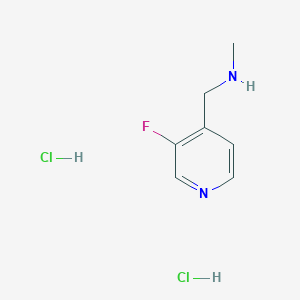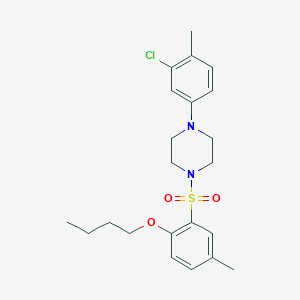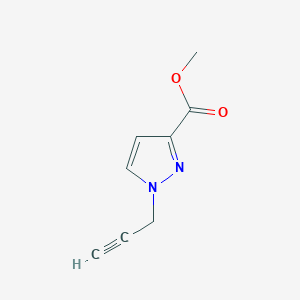![molecular formula C19H25N3O3 B2597238 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide CAS No. 1009671-47-9](/img/structure/B2597238.png)
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide, also known as MD-33, is a novel compound that has recently gained attention in the scientific community for its potential applications in various fields.
Applications De Recherche Scientifique
Antihypertensive Activity
Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has demonstrated potential antihypertensive effects. Certain compounds within this class were found to exhibit significant blood pressure-lowering effects, acting as alpha-adrenergic blockers. This suggests potential applications in the development of antihypertensive medications (Caroon et al., 1981).
Venom Constituents and Wasp Attractants
Studies on spiroacetals, structurally related to diazaspirocycles, have identified them as major volatile components in wasp venom. These compounds have been synthesized and shown to possess attractant properties for wasps, indicating potential applications in the development of wasp lures or repellents (Weston et al., 1997).
Spiroarsoranes and Polytopal Equilibrium
Research into spiroarsoranes, which share the spirocyclic motif with the compound , has explored their chemical behavior in solution, demonstrating polytopal equilibrium. This insight into the dynamic behavior of spirocyclic compounds could inform synthetic strategies and applications in materials science (Tapia-Benavides et al., 2010).
Bronchospasmolytic and Antiallergic Activities
Investigations into decasilate, a compound with a diazaspirodecane structure, have revealed bronchospasmolytic, antiallergic, anti-inflammatory, mucolytic, and antitussive activities in experimental models. These findings suggest potential applications in treating respiratory conditions such as chronic bronchitis (Ucelay et al., 1991).
Photochemical Transformation to β-Lactams
A study on the photochemical transformation of a benzoxazine derivative to β-lactams highlights the chemical reactivity and potential for synthesizing novel β-lactam antibiotics. This research could inform the development of new antibacterial agents (Marubayashi et al., 1992).
Mécanisme D'action
Target of Action
The primary target of the compound 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key regulator of necroptosis, a form of programmed cell death .
Mode of Action
This compound acts by inhibiting the kinase activity of RIPK1 . This inhibition blocks the activation of the necroptosis pathway .
Biochemical Pathways
The compound this compound affects the necroptosis pathway. By inhibiting RIPK1, it prevents the downstream effects of necroptosis, which is considered a significant driver of various inflammatory diseases .
Pharmacokinetics
The pharmacokinetic properties of 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4The compound is a solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect. In a necroptosis model in U937 cells, the compound showed prominent inhibitory activity .
Action Environment
Environmental factors that may influence the action, efficacy, and stability of 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4The compound is stable at room temperature , suggesting that it may be resistant to degradation under normal storage conditions.
Propriétés
IUPAC Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13-8-10-19(11-9-13)17(24)22(18(25)21-19)12-16(23)20-14(2)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMIZOVKZNJXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide](/img/structure/B2597155.png)
![3-(2-chlorophenyl)-5-methyl-N-[3-(3-methyl-2-imidazo[1,2-a]pyrimidinyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B2597156.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2597157.png)
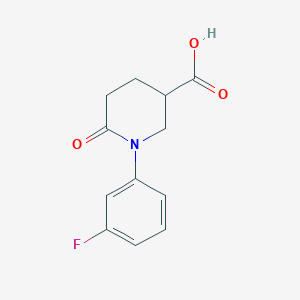
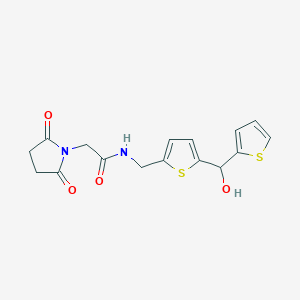
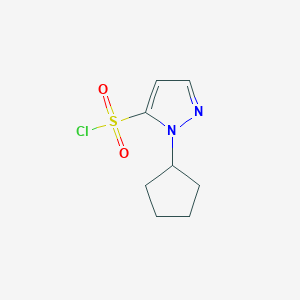
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2597161.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-enamide](/img/structure/B2597162.png)

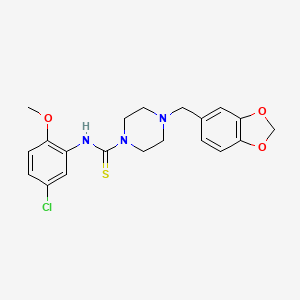
![3-oxo-2-phenyl-5-propyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2597167.png)
